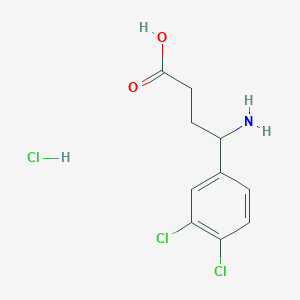

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

4-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15;/h1-2,5,9H,3-4,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGCSEQWVMTFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCC(=O)O)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-47-3 | |

| Record name | Benzenebutanoic acid, γ-amino-3,4-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation of 2-(3,4-Dichlorophenyl)acetonitrile with Haloacetic Acid

Step 1: Formation of 3-(3,4-dichlorophenyl)-3-cyanopropanoic acid

The reaction involves alkylation of 2-(3,4-dichlorophenyl)acetonitrile with haloacetic acid (e.g., chloroacetic acid) in the presence of a base such as potassium carbonate. This step forms the corresponding cyanopropanoic acid intermediate.

Step 2: Reduction of the Nitrile to Amino Acid

The nitrile group is reduced to the amino group using a metal catalyst (e.g., palladium on carbon) under hydrogenation conditions or hydride reagents like sodium borohydride. Ammonia solution is often present to facilitate the formation of the amino acid.

Step 3: Formation of Hydrochloride Salt

The free amino acid is then converted into its hydrochloride salt by treatment with hydrochloric acid under controlled pH and temperature conditions.

This method is noted for its simplicity and improved yields compared to older methods, with reported yields up to 90% and purity over 95% by HPLC analysis.

Multi-Step Synthesis via Tetralone and Imine Intermediates

Starting from α-tetralone derivatives, a three-step process involving:

- Formation of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene-methylamine.

- Use of acid catalysts such as aluminum chloride or aluminum bromide in molar equivalents (typically 4-8 eq.) to facilitate rearrangement or substitution reactions.

- Catalytic hydrogenation with 5% Pd/C catalyst to reduce intermediates to the target compound.

This approach is primarily used to prepare pharmaceutical intermediates related to 4-amino-4-(3,4-dichlorophenyl)butanoic acid derivatives and involves careful control of catalyst loading and acid catalyst equivalents to optimize product formation.

Alternative Synthetic Routes Involving Oxo and Hydrazono Intermediates

The compound can also be synthesized indirectly by preparing related heterocyclic intermediates such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, followed by further transformations including hydrazone formation and cyclization to dihydropyridazinones.

These methods involve refluxing in solvents like benzene, ethanol, or butanol for extended periods (5-15 hours), with yields ranging from 65% to 85%.

Characterization of intermediates is done by IR, NMR, and mass spectrometry to confirm functional groups and molecular weights.

While these routes are more complex, they provide access to structurally related compounds with potential biological activity.

Reaction Conditions and Catalysts

| Preparation Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of acetonitrile | 2-(3,4-dichlorophenyl)acetonitrile, haloacetic acid, K2CO3 | Room temp to reflux, solvent varies (e.g., toluene, acetonitrile) | 70-90 | Base facilitates alkylation |

| Reduction of nitrile to amine | Pd/C catalyst (5%), H2 or hydrides (NaBH4) | Hydrogenation or hydride reduction, ammonia solution present | 85-95 | Metal catalyst or hydride choice affects yield |

| Acid catalyzed rearrangement (alternative) | AlCl3 or AlBr3 (4-8 eq) | Controlled temp, acid catalysis | Not specified | Used in tetralone-based synthesis |

| Salt formation | HCl (concentrated or dilute) | pH 2-7, temperature 10-20 °C | High | Crystallization to isolate hydrochloride salt |

Purification and Characterization

The hydrochloride salt is typically isolated by acidifying the aqueous reaction mixture followed by filtration and washing.

Purity is assessed by HPLC, with values reported above 95% and up to 99% in optimized processes.

Structural confirmation uses IR spectroscopy (noting characteristic acid C=O stretches near 1700 cm^-1), 1H-NMR (aromatic and aliphatic protons), and mass spectrometry for molecular ion peaks.

Summary of Research Findings

The improved processes emphasize mild reaction conditions, use of selective catalysts, and environmentally benign solvents to enhance yield and purity.

The use of metal catalysts such as palladium on carbon allows for efficient nitrile reduction under hydrogenation without over-reduction or side reactions.

Acid catalysts like aluminum chloride facilitate key rearrangement steps in alternative synthetic routes.

The hydrochloride salt form improves stability and handling, critical for pharmaceutical applications.

Process optimization includes controlling base equivalents, solvent choice, reaction temperature, and purification steps to maximize product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Variants

The compound exists in enantiomeric forms, which differ in the spatial arrangement of substituents:

- (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS 332061-66-2): The R-enantiomer may exhibit distinct pharmacokinetic or pharmacodynamic properties due to stereospecific interactions .

Table 1: Enantiomeric Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 270063-50-8 | 332061-66-2 |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂·HCl | C₁₀H₁₁Cl₂NO₂·HCl |

| Molecular Weight | 248.106 g/mol (free base) | 248.106 g/mol (free base) |

| Purity | 95% | 95% |

| Key Feature | S-configuration at C3 | R-configuration at C3 |

Halogen-Substituted Analogs

Variations in halogen substituents significantly alter electronic and steric properties:

- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (CAS 270596-38-8): Replaces one chlorine atom with hydrogen, reducing lipophilicity (ClogP ~2.1 vs. ~3.5 for dichloro analog). This may decrease membrane permeability but improve aqueous solubility .

Table 2: Halogen-Substituted Analogs

| Compound | Substituents | Molecular Weight | Key Property |

|---|---|---|---|

| 4-Amino-4-(3,4-dichlorophenyl)butanoic acid HCl | 3,4-Cl₂ | 248.106 g/mol | High lipophilicity |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl | 3-Cl | 213.65 g/mol | Moderate solubility |

| (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl | 3,4-F₂ | 215.2 g/mol | Enhanced metabolic stability |

Functional Group Modifications

- 4-(Dimethylamino)butanoic acid hydrochloride: Replaces the primary amine with a dimethylamino group, eliminating hydrogen-bonding capacity. This modification may reduce target affinity but increase bioavailability due to reduced polarity .

- Sertraline Hydrochloride (CAS 79559-97-0): Shares the 3,4-dichlorophenyl group but incorporates a tetrahydronaphthalen-1-amine scaffold. Sertraline’s SSRI activity highlights the pharmacological relevance of the dichlorophenyl motif in CNS-targeting molecules .

Research Implications

- Stereochemical Impact: Enantiomers of 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride may exhibit divergent biological activities, as seen in chiral drugs like levetiracetam .

- Halogen Effects : The dichloro-substituted analog’s higher lipophilicity could enhance blood-brain barrier penetration, making it suitable for neuroactive drug development, whereas fluorine-substituted analogs may offer improved stability .

Biological Activity

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, also known as a derivative of 4-amino-4-(3,4-dichlorophenyl)butanoic acid, is a synthetic compound with notable biological activities. Its structure features an amino group and a dichlorophenyl moiety attached to a butanoic acid backbone, contributing to its pharmacological relevance.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2N·HCl

- Molecular Weight : Approximately 284.57 g/mol

- CAS Number : 1251923-47-3

The presence of chlorine atoms on the phenyl ring enhances the compound's reactivity and biological activity, making it a subject of interest in various fields, particularly neuropharmacology.

The biological activity of 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is primarily linked to its interaction with neurotransmitter systems. Key points include:

- GABA Receptor Modulation : The compound is believed to modulate gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This modulation can influence neuronal excitability and has implications for treating neurological disorders such as anxiety and epilepsy.

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by influencing glutamate receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

Binding Affinity to GABA Receptors

Research indicates that 4-amino-4-(3,4-dichlorophenyl)butanoic acid can act as both an agonist and antagonist at GABA receptors. This dual action may lead to varied therapeutic effects depending on the specific receptor subtype targeted.

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro binding assays | Confirmed binding affinity to GABA_A receptors |

| Study B | Animal model experiments | Demonstrated anxiolytic effects in stress-induced models |

| Study C | Neuroprotection assays | Showed reduced neuronal death in models of excitotoxicity |

Case Studies

- Anxiolytic Effects in Animal Models : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors when subjected to stress tests. This suggests potential for clinical applications in anxiety disorders.

- Neuroprotection Against Excitotoxicity : In vitro studies revealed that the compound could protect neurons from glutamate-induced toxicity, highlighting its potential role in treating conditions characterized by excitotoxic damage.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. Advanced techniques such as continuous flow reactors are employed for industrial production.

Potential Applications

Q & A

Q. Advanced: How can enantiomeric purity be ensured during synthesis?

Chiral resolution techniques such as enzymatic kinetic resolution (e.g., using lipases) or asymmetric catalysis (e.g., Evans auxiliaries) are employed. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99%) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the dichlorophenyl group (δ 7.2–7.5 ppm aromatic signals) and the amine hydrochloride (δ 2.8–3.2 ppm for NH) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 320.0312 for CHClNO) validates molecular integrity .

- X-ray Crystallography : Resolves structural ambiguities by confirming bond angles and crystal packing .

Q. Advanced: How to address discrepancies in NMR data due to dynamic proton exchange?

Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DO) suppress exchange broadening. 2D techniques (COSY, NOESY) map coupling networks for ambiguous protons .

Basic: What in vitro models are suitable for studying its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test GABA transaminase inhibition (IC) using fluorometric kits (e.g., Abcam ab234589) .

- Cell Viability Assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and dose-response curves .

Q. Advanced: How to resolve contradictions in receptor binding affinity across studies?

Meta-analysis of radioligand binding data (e.g., values) using standardized protocols (e.g., uniform buffer pH, temperature). Validate via orthogonal methods like SPR (surface plasmon resonance) .

Basic: How does the 3,4-dichlorophenyl moiety influence pharmacological properties?

Methodological Answer:

- Lipophilicity : LogP increases (~2.5 vs. 1.8 for non-chlorinated analogs), enhancing blood-brain barrier penetration (calculated via ChemAxon).

- Receptor Selectivity : The dichloro group sterically blocks off-target binding (e.g., serotonin receptors) in molecular docking simulations (AutoDock Vina) .

Q. Advanced: What computational tools predict structure-activity relationships (SAR)?

3D-QSAR (CoMFA/CoMSIA) models correlate substituent electronegativity (Cl vs. CH) with GABA receptor affinity. MD simulations (AMBER) assess binding pocket stability over 100 ns trajectories .

Basic: How to address solubility challenges in aqueous buffers?

Methodological Answer:

Q. Advanced: What formulation strategies enhance bioavailability?

Nanoparticle encapsulation (PLGA polymers) increases plasma half-life. In vivo PK studies (rodents) monitor AUC via LC-MS/MS .

Basic: How to validate purity and stability under storage conditions?

Methodological Answer:

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Impurity Profiling : LC-HRMS identifies oxidation byproducts (e.g., N-oxide derivatives) .

Q. Advanced: What degradation pathways dominate under UV exposure?

Photolysis studies (ICH Q1B guidelines) reveal C-Cl bond cleavage via radical intermediates. LC-MS/MS quantifies chlorophenol degradation products .

Advanced: How to resolve conflicting in vitro vs. in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Bridging : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (autoradiography) to explain reduced in vivo activity .

- Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active metabolites (e.g., dechlorinated analogs) .

Advanced: What ethical considerations apply to in vivo neuropharmacology studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.